molecular formula C13H12Br2N2O3 B8006023 4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid

4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B8006023
M. Wt: 404.05 g/mol
InChI Key: JVFZEENGEPJGKV-UHFFFAOYSA-N
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Description

4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of bromine atoms and a propan-2-yloxy group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce bromine atoms at specific positions on the phenyl ring.

    Nucleophilic Substitution: The brominated phenyl compound undergoes nucleophilic substitution with propan-2-ol to introduce the propan-2-yloxy group.

    Pyrazole Ring Formation: The substituted phenyl compound is then reacted with hydrazine derivatives to form the pyrazole ring.

    Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid functional group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound shares a similar pyrazole ring structure but differs in the substitution pattern and functional groups.

    2-bromo-5-fluoropyridine: This compound has a similar bromine substitution but differs in the core structure, being a pyridine derivative.

    4-bromo-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds share a similar bromine substitution but differ in the core structure, being indole derivatives.

Uniqueness

4-bromo-5-[3-bromo-4-(propan-2-yloxy)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine atoms and a propan-2-yloxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

4-bromo-3-(3-bromo-4-propan-2-yloxyphenyl)-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Br2N2O3/c1-6(2)20-9-4-3-7(5-8(9)14)11-10(15)12(13(18)19)17-16-11/h3-6H,1-2H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFZEENGEPJGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NNC(=C2Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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